Cas no 10185-46-3 (Chroman-3-yl-methylamine)
Chroman-3-yl-methylamine Chemical and Physical Properties
Names and Identifiers
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- Chroman-3-ylmethanamine
- (chroMan-3-yl)MethanaMine
- 1-(3,4-DIHYDRO-2H-CHROMEN-3-YL)METHANAMINE HYDROCHLORIDE
- 2H-1-Benzopyran-3-methanamine,3,4-dihydro-
- 3,4-dihydro-2H-chromen-3-ylmethanamine
- Chroman-3-yl-methylamine
- 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine
- 3-aminomethylchroman
- C-chroman-3-yl-methylamine
- chroman-3-ylmethylamine
- DTXSID80407179
- MFCD04114627
- BS-13612
- AKOS005217343
- 1-(3,4-dihydro-2H-chromen-3-yl)methanamine
- EN300-55840
- (3,4-dihydro-2H-1-benzopyran-3-yl)methanamine
- W-204430
- 2H-1-Benzopyran-3-methanamine, 3,4-dihydro-
- CLWNCRSSFMSHDL-UHFFFAOYSA-N
- 10185-46-3
- CS-0439984
- FT-0649296
- SCHEMBL716596
-
- MDL: MFCD04114627
- Inchi: 1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2
- InChI Key: CLWNCRSSFMSHDL-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2CC(CN)C1
Computed Properties
- Exact Mass: 163.10000
- Monoisotopic Mass: 163.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.073
- Boiling Point: 279°Cat760mmHg
- Flash Point: 129.2°C
- PSA: 35.25000
- LogP: 1.89670
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Chroman-3-yl-methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Chroman-3-yl-methylamine Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Chroman-3-yl-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0069-1g |
Chroman-3-yl-methylamine |
10185-46-3 | 96% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0069-5g |
Chroman-3-yl-methylamine |
10185-46-3 | 96% | 5g |
13483.87CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0069-500mg |
Chroman-3-yl-methylamine |
10185-46-3 | 96% | 500mg |
2111.63CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0069-250mg |
Chroman-3-yl-methylamine |
10185-46-3 | 96% | 250mg |
1484.07CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0069-100mg |
Chroman-3-yl-methylamine |
10185-46-3 | 96% | 100mg |
1161.82CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 33R0069-50mg |
Chroman-3-yl-methylamine |
10185-46-3 | 96% | 50mg |
992.21CNY | 2021-05-07 | |
| Chemenu | CM162379-5g |
Chroman-3-ylmethanamine |
10185-46-3 | 95% | 5g |
$777 | 2021-06-17 | |
| Chemenu | CM162379-5g |
Chroman-3-ylmethanamine |
10185-46-3 | 95% | 5g |
$777 | 2022-06-14 | |
| abcr | AB444327-100 mg |
(Chroman-3-yl)methanamine, min. 95%; . |
10185-46-3 | 100mg |
€252.00 | 2023-04-22 | ||
| abcr | AB444327-250 mg |
(Chroman-3-yl)methanamine, min. 95%; . |
10185-46-3 | 250mg |
€441.60 | 2023-04-22 |
Chroman-3-yl-methylamine Suppliers
Chroman-3-yl-methylamine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Chroman-3-yl-methylamine
Chroman-3-yl-methylamine (CAS No. 10185-46-3): A Comprehensive Overview
Chroman-3-yl-methylamine, a compound with the chemical identifier CAS No. 10185-46-3, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative, characterized by its chromane core structure, has garnered attention due to its versatile applications in drug discovery and molecular research. The chromane scaffold, a benzopyran derivative, is well-known for its presence in various bioactive natural products and synthetic molecules, making it a valuable scaffold for medicinal chemists.
The structural uniqueness of Chroman-3-yl-methylamine lies in its functionalized amine group attached to the third position of the chromane ring. This specific arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further chemical modifications and derivatization. Such structural features are often exploited to enhance binding affinity, metabolic stability, and pharmacokinetic profiles in drug candidates.
In recent years, there has been a surge in research focusing on chromane derivatives due to their potential biological activities. Studies have highlighted the pharmacological significance of this class of compounds, particularly in the context of neurological disorders, cardiovascular diseases, and anti-inflammatory applications. The amine moiety in Chroman-3-yl-methylamine is particularly noteworthy as it serves as a key pharmacophore for interacting with various biological targets.
One of the most compelling aspects of Chroman-3-yl-methylamine is its role as a precursor in synthesizing more complex pharmacologically active molecules. Researchers have leveraged this compound to develop novel analogs with enhanced therapeutic efficacy and reduced side effects. For instance, modifications at the amine group have been explored to improve solubility and bioavailability, critical factors for drug development.
The synthesis of Chroman-3-yl-methylamine typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed. These synthetic strategies not only highlight the compound's synthetic utility but also underscore the importance of robust chemical processes in pharmaceutical manufacturing.
From a medicinal chemistry perspective, Chroman-3-yl-methylamine serves as an excellent model for understanding structure-activity relationships (SAR) within the chromane series. By systematically varying substituents on the chromane ring and the amine group, researchers can decipher how these changes influence biological activity. This approach has been instrumental in identifying lead compounds for further optimization.
Recent advancements in computational chemistry have further enhanced the study of Chroman-3-yl-methylamine and its derivatives. Molecular modeling techniques allow researchers to predict binding interactions with biological targets with remarkable accuracy. These predictions are crucial for designing experiments and guiding synthetic efforts towards high-potency drug candidates.
The pharmacokinetic properties of Chroman-3-yl-methylamine are also under intense scrutiny. Studies have shown that modifications at the amine group can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for developing drugs that are not only effective but also safe and suitable for clinical use.
In conclusion, Chroman-3-yl-methylamine (CAS No. 10185-46-3) stands out as a pivotal compound in pharmaceutical research due to its unique structural features and versatile applications. Its role as a building block for more complex drug molecules underscores its importance in medicinal chemistry. As research continues to uncover new biological activities and synthetic possibilities, this compound will undoubtedly remain at the forefront of drug discovery efforts.
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